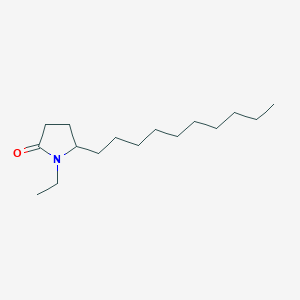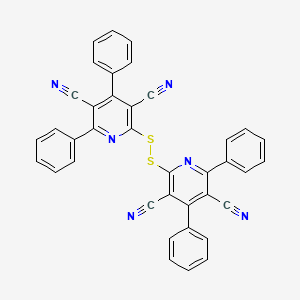
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and three chlorine atoms attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate typically involves the reaction of 2-acetyl-4,4,4-trichlorobut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-acetyl-4,4,4-trichlorobut-2-enoic acid+methanolacid catalystMethyl 2-acetyl-4,4,4-trichlorobut-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 2-acetyl-4,4,4-trichlorobutanoic acid.
Reduction: Formation of Methyl 2-hydroxy-4,4,4-trichlorobut-2-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate involves its interaction with specific molecular targets. The ester and ketone functional groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- Methyl 2-acetyl-4,4,4-trichlorobutanoate
- Methyl 2-acetyl-4,4,4-trifluorobut-2-enoate
- Methyl 2-acetyl-4,4,4-tribromobut-2-enoate
Uniqueness
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate is unique due to the presence of three chlorine atoms on the same carbon, which significantly influences its chemical reactivity and physical properties
特性
| 80733-61-5 | |
分子式 |
C7H7Cl3O3 |
分子量 |
245.5 g/mol |
IUPAC名 |
methyl 2-acetyl-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C7H7Cl3O3/c1-4(11)5(6(12)13-2)3-7(8,9)10/h3H,1-2H3 |
InChIキー |
WQLCCRDRIOQZBE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CC(Cl)(Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)





![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

